N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-fluoro-6-(trifluoromethyl)benzene-1-sulfonamide
Description
This compound belongs to the class of sulfonamide derivatives containing a [1,2,4]triazolo[1,5-c]pyrimidine core. Its structure features 5,8-dimethoxy substitutions on the triazolopyrimidine ring and a 2-fluoro-6-(trifluoromethyl)benzenesulfonamide moiety. The trifluoromethyl group enhances lipophilicity, while the fluorine atom contributes to metabolic stability and binding affinity . Synthesized via coupling reactions between substituted benzenesulfonyl chlorides and triazolopyrimidine amines, this compound is optimized for herbicidal activity, particularly as an acetolactate synthase (ALS) inhibitor .
Properties
CAS No. |
219713-41-4 |
|---|---|
Molecular Formula |
C14H11F4N5O4S |
Molecular Weight |
421.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Formation of 2-Amino-5,8-Dimethoxy Triazolo[1,5-c]Pyrimidine
The triazolopyrimidine scaffold is synthesized via cyclization and rearrangement reactions. Key steps include:
Starting Material :
2-Chloro-4-hydrazino-5-methoxypyrimidine is treated with cyanogen bromide in tert-butyl alcohol and acetonitrile to form 3-amino-5-chloro-8-methoxytriazolo[4,3-c]pyrimidine.
Rearrangement :
The intermediate undergoes base-mediated rearrangement using sodium methoxide in methanol, yielding 2-amino-5,8-dimethoxy[1,2,]triazolo[1,5-c]pyrimidine. This step achieves a 92.8% yield under optimized conditions (3 h stirring at room temperature).
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Cyanogen bromide, tert-butanol | 87.1% |
| Rearrangement | NaOMe/MeOH, 3 h, RT | 92.8% |
Synthesis of the Sulfonamide Derivative
Preparation of 2-Fluoro-6-(Trifluoromethyl)Benzene-1-Sulfonyl Chloride
The sulfonyl chloride precursor is synthesized via diazotization and chlorosulfonation:
Diazotization :
2-Fluoro-6-(trifluoromethyl)aniline reacts with sodium nitrite in concentrated HCl and glacial acetic acid (volume ratio 0.3:1) at 0–5°C to form the diazonium salt.
Chlorosulfonation :
The diazonium salt is treated with sulfur dioxide in the presence of CuCl₂, yielding the sulfonyl chloride. Excess thionyl chloride (SOCl₂) may be used to ensure complete conversion.
Coupling Reaction
The triazolopyrimidine core is reacted with the sulfonyl chloride under basic conditions:
Procedure :
2-Amino-5,8-dimethoxytriazolo[1,5-c]pyrimidine (1 eq) is dissolved in anhydrous dichloromethane. Pyridine (3 eq) is added as a base, followed by dropwise addition of 2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride (1.2 eq). The reaction is stirred at 0°C for 1 h, then warmed to room temperature for 12 h.
Workup :
The mixture is diluted with ice water, and the product is extracted with DCM. The organic layer is dried (Na₂SO₄) and concentrated to afford the crude sulfonamide, which is purified via recrystallization (ethanol/water).
Key Data :
| Parameter | Value |
|---|---|
| Coupling Solvent | Dichloromethane |
| Base | Pyridine |
| Reaction Time | 12 h |
| Yield | 78–85% (reported for analogues) |
Optimization of Reaction Conditions
Solvent and Base Selection
Temperature Control
Maintaining 0°C during sulfonyl chloride addition prevents exothermic decomposition. Gradual warming ensures complete coupling without byproducts.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity for the final compound.
Challenges and Mitigations
-
Sulfonyl Chloride Stability :
Moisture-sensitive intermediates require anhydrous conditions and rapid processing. -
Byproduct Formation :
Excess pyridine (≥3 eq) minimizes disubstitution or hydrolysis byproducts.
Comparative Analysis with Analogues
The target compound’s synthesis mirrors methods for structurally related herbicides like penoxsulam. Key differences include:
-
Use of 2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride instead of 2-methyl-3-chlorobenzenesulfonyl chloride.
-
Higher yields (78–85% vs. 70–75%) due to optimized coupling conditions.
Industrial Scalability
Patent data suggest scalability up to 0.4-mole batches with consistent yields (74–93%). Critical factors include:
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The presence of electron-rich aromatic rings makes it susceptible to electrophilic aromatic substitution reactions.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of reduced sulfonamide derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
Basic Information
- CAS Number : 219715-62-5
- Molecular Formula : CHNO
- Molecular Weight : 195.18 g/mol
- Melting Point : 201-203 °C
- Density : 1.6 g/cm³
Structure
The compound features a triazolo-pyrimidine moiety which is critical for its biological activity. The presence of fluorine and trifluoromethyl groups enhances its pharmacological properties.
Agricultural Chemistry
One of the primary applications of N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-fluoro-6-(trifluoromethyl)benzene-1-sulfonamide is as an intermediate in the synthesis of Penoxsulam, a widely used herbicide. Penoxsulam functions as an acetolactate synthase inhibitor, effectively controlling various aquatic and terrestrial weeds. The compound's structure contributes to its efficacy against resistant weed species due to its unique mechanism of action.
Pharmaceutical Development
The compound is being investigated for potential therapeutic applications due to its ability to interact with biological targets involved in various diseases. Its structural features suggest it may exhibit:
- Anticancer Activity : Preliminary studies indicate that derivatives of triazolo-pyrimidine compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
- Antimicrobial Properties : Research has shown that similar compounds possess antibacterial and antifungal activities, making them candidates for developing new antibiotics.
Biological Studies
This compound has been included in various biological assays to evaluate its pharmacodynamics and pharmacokinetics. Studies are ongoing to assess:
- Mechanism of Action : Understanding how the compound interacts at the molecular level with specific enzymes or receptors.
- Toxicity Profiles : Evaluating safety through in vitro and in vivo testing to determine potential side effects.
Case Study 1: Synthesis and Efficacy of Penoxsulam
Research published in agricultural chemistry journals highlights the synthesis of Penoxsulam from this compound. Field trials demonstrated its effectiveness against resistant weed populations, showcasing the compound's importance in sustainable agriculture practices.
Case Study 2: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of triazolo-pyrimidine derivatives for their anticancer properties. Results indicated that certain modifications to the N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl} scaffold enhanced cytotoxicity against breast cancer cell lines.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. The sulfonamide group can bind to enzymes or receptors, leading to inhibition or activation of biological processes. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents on the triazolopyrimidine ring and the benzene sulfonamide moiety, leading to variations in physicochemical properties and bioactivity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogs
*Calculated from empirical formula C₁₅H₁₂F₄N₅O₄S; †Overall yield in optimized synthesis .
Key Findings
Substituent Position Matters :
- The 5,8-dimethoxy configuration (target compound) shows stronger ALS inhibition (IC₅₀ = 0.12 μM) than the 5,7-dimethoxy analog 8a (IC₅₀ = 0.18 μM) . This suggests that methoxy group positioning on the triazolopyrimidine ring modulates enzyme binding.
- Replacing the 2-fluoro group with a 2-(2,2-difluoroethoxy) chain (8c ) slightly improves activity (IC₅₀ = 0.15 μM), likely due to enhanced hydrophobic interactions .
Synthetic Efficiency: The target compound’s synthesis achieves an 88.5% yield under optimized conditions, outperforming Penoxsulam’s 22.9% yield . This highlights the impact of base selection (e.g., 3,5-lutidine) and stepwise purification .
Bioactivity vs. Solubility Trade-off: 8f, with a bulky tetrahydrofurfurylmethoxy group, exhibits reduced herbicidal activity (IC₅₀ = 0.25 μM) but improved solubility in nonpolar media, making it suitable for foliar applications .
Fluorine’s Role :
- The trifluoromethyl group in all analogs enhances membrane permeability, while fluorine at the 2-position stabilizes the sulfonamide-enzyme interaction via hydrogen bonding .
Research Implications
- Agricultural Chemistry : The target compound’s high ALS inhibition and synthetic accessibility position it as a lead candidate for next-generation herbicides.
- Structural Optimization : Future work could explore hybridizing features of 8c (difluoroethoxy chain) and the target compound (5,8-dimethoxy) to balance potency and solubility.
Biological Activity
N-{5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-fluoro-6-(trifluoromethyl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the synthesis, biological activity, structure–activity relationships (SAR), and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C13H10F3N5O2S
- Molecular Weight : 347.31 g/mol
- CAS Number : 219715-62-5
The presence of the triazole and pyrimidine moieties is significant for its biological properties. The sulfonamide group is known for enhancing pharmacological activity.
Anti-inflammatory Effects
Research has indicated that derivatives of triazolo-pyrimidines exhibit notable anti-inflammatory properties. In particular, compounds structurally related to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
- In Vitro Studies :
- In Vivo Studies :
Anticancer Activity
The anticancer potential of compounds containing triazole and pyrimidine rings has been extensively documented. The mechanisms often involve the induction of apoptosis in cancer cells and inhibition of tumor growth.
- Cytotoxicity Assays :
- Mechanistic Studies :
Structure–Activity Relationship (SAR)
The structure–activity relationship studies have highlighted the importance of specific functional groups in enhancing biological activity:
| Functional Group | Effect on Activity |
|---|---|
| Dimethoxy group | Enhances anti-inflammatory activity |
| Fluoro substituent | Increases potency against specific targets |
| Sulfonamide moiety | Contributes to overall bioactivity |
Case Studies
Several case studies illustrate the biological activity of compounds similar to this compound:
- Study on COX Inhibition :
- Anticancer Efficacy :
Q & A
Q. What are the standard synthetic protocols for this compound, and how do reaction conditions influence yield?
The synthesis involves coupling 2-amino-5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidine with substituted benzenesulfonyl chlorides in acetonitrile, using 3,5-lutidine as a base to neutralize HCl byproducts. Key parameters include a 1:1 molar ratio of reactants, solvent purity, and reaction time (24 hours at room temperature). Adding DMSO (0.2 g) stabilizes intermediates, improving yield to ~70–80% .
Q. Which spectroscopic techniques are critical for structural confirmation?
Essential methods include:
Q. What solubility properties dictate purification strategies?
The compound is highly soluble in polar aprotic solvents (acetonitrile, DMSO) but sparingly in ethanol. Purification employs column chromatography (ethyl acetate/light petroleum ether gradients) or recrystallization from ethyl acetate/hexane mixtures .
Advanced Research Questions
Q. How can regioselectivity challenges during sulfonamide coupling be mitigated?
To minimize byproducts (e.g., over-sulfonation):
- Use 3,5-lutidine (1.6 eq) as a sterically hindered base to direct coupling to the triazolo-pyrimidine amine.
- Monitor progress via TLC (Rf ~0.3 in EtOAc/hexane) or HPLC (C18 column, acetonitrile/water mobile phase).
- Optimize stoichiometry: slight excess (~1.02 eq) of sulfonyl chloride ensures complete conversion .
Q. What computational approaches predict electronic properties and reactivity?
- DFT/TDDFT calculates frontier molecular orbitals (HOMO/LUMO) to identify electron-deficient sites (e.g., triazole ring) prone to nucleophilic attack.
- Solvent effects (acetonitrile) are modeled using the COSMO-RS framework to simulate reaction kinetics .
Q. How do contradictory bioactivity results across assays arise, and how can they be resolved?
Discrepancies may stem from:
- Enzyme assay conditions (e.g., pH, co-factors like Mg²⁺ for acetohydroxyacid synthase inhibition).
- Cellular permeability variations (logP ~2.5 limits membrane penetration). Resolution: Cross-validate using in planta assays (Arabidopsis thaliana) and isothermal titration calorimetry (ITC) to measure binding affinity (Kd) .
Q. What strategies optimize stability during long-term storage?
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
- Degradation pathways (hydrolysis of methoxy groups) are minimized by storing at -20°C in amber vials under nitrogen .
Q. How can molecular docking elucidate binding modes with acetohydroxyacid synthase?
- Use AutoDock Vina with the enzyme’s crystal structure (PDB: 1YHZ) to simulate sulfonamide interactions.
- Key residues (e.g., Lys251, Asp376) form hydrogen bonds with the triazolo-pyrimidine core. MD simulations (AMBER) assess binding stability over 100 ns trajectories .
Methodological Notes
- Synthesis Troubleshooting : If yields drop below 60%, check sulfonyl chloride purity (via ¹H-NMR) or replace 3,5-lutidine with fresh batches to avoid base deactivation .
- Data Conflict Resolution : For inconsistent IC₅₀ values, standardize assay protocols (e.g., fixed enzyme concentrations, pre-incubation times) and include positive controls like flumetsulam .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
